(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
Description
Properties
IUPAC Name |
[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-16-7-9-17-19(13-16)29-20(21(17)24)12-14-11-15(26-3)8-10-18(14)27-4/h7-13H,5-6H2,1-4H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVSIKDHZFKXBE-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxyaldehydes with Alkynes
A copper-catalyzed cyclization strategy, as described in recent benzofuran synthesis reviews, offers a robust pathway to the benzofuran core. Using o-hydroxyaldehyde derivatives (e.g., 5-hydroxy-2-methoxybenzaldehyde) and terminal alkynes in the presence of CuI and a deep eutectic solvent (e.g., choline chloride-ethylene glycol), the benzofuran skeleton is formed via iminium ion intermediates. This method achieves regioselective formation of the 6-hydroxy substituent critical for subsequent carbamate functionalization.
Example Protocol :
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Reactants : 5-Hydroxy-2-methoxybenzaldehyde (1.0 eq), phenylacetylene (1.2 eq).
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Catalyst : CuI (10 mol%), ChCl·EG (2.0 eq).
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Conditions : 80°C, 12 h under N₂.
Introduction of the 3-Oxo Group
The ketone at position 3 is introduced via oxidation of the dihydrobenzofuran intermediate. PCC (pyridinium chlorochromate) in dichloromethane selectively oxidizes the C3 position without over-oxidizing the aromatic ring.
Optimized Oxidation :
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Substrate : 2,3-Dihydrobenzofuran-6-ol (1.0 eq).
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Oxidizing Agent : PCC (1.5 eq).
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Solvent : CH₂Cl₂, rt, 4 h.
Formation of the (Z)-Benzylidene Substituent
The condensation of 3-oxo-2,3-dihydrobenzofuran-6-ol with 2,5-dimethoxybenzaldehyde under acidic or basic conditions forms the benzylidene group. Stereoselective (Z)-configuration is achieved using Knoevenagel conditions with piperidine as a base.
Stereoselective Condensation :
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Reactants : 3-Oxo-2,3-dihydrobenzofuran-6-ol (1.0 eq), 2,5-dimethoxybenzaldehyde (1.1 eq).
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Catalyst : Piperidine (0.1 eq), acetic acid (2 drops).
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Solvent : Ethanol, reflux, 6 h.
Mechanistic Insight :
The reaction proceeds via deprotonation of the active methylene group, forming an enolate that attacks the aldehyde. The (Z)-selectivity arises from steric hindrance favoring the less crowded transition state.
Diethylcarbamate Functionalization
The hydroxyl group at position 6 is converted to the diethylcarbamate ester using diethylcarbamyl chloride under basic conditions, as demonstrated in analogous syntheses.
Carbamate Formation :
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Substrate : (Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol (1.0 eq).
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Reagent : Diethylcarbamyl chloride (1.2 eq), K₂CO₃ (1.5 eq).
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Solvent : MeCN, reflux, 19 h.
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Purification : Column chromatography (5% EtOAc/Hexane).
Alternative Synthetic Routes and Comparative Analysis
Rhodium-Catalyzed Annulation
A rhodium-catalyzed C–H activation/annulation approach using benzamides and vinylene carbonate provides an alternative route to the benzofuran core. While effective, this method requires expensive catalysts and offers no significant yield improvement over copper-mediated cyclization.
Catalyst-Free Cyclodehydration
Hydroxyl-substituted aryl alkynes and sulfur ylides undergo catalyst-free cyclization to form tricyclic benzofurans. However, this method lacks regioselectivity for the 6-position hydroxyl group.
Data Tables: Reaction Optimization and Yields
Table 1. Comparison of Benzofuran Core Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| CuI/ChCl·EG cyclization | CuI | ChCl·EG | 78 | |
| Rh-catalyzed annulation | CpRh | ClCH₂CH₂Cl | 65 | |
| Catalyst-free | None | MeCN | 33 |
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | MeCN | 80 | 19 | 95 |
| NaH | THF | 60 | 12 | 82 |
Challenges and Mitigation Strategies
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Stereochemical Control : The (Z)-configuration is thermodynamically less stable than the (E)-isomer. Using bulky bases (e.g., DBU) and low-temperature conditions minimizes isomerization.
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Regioselectivity : Protecting group strategies (e.g., silylation) ensure hydroxyl group specificity at position 6 during carbamate formation.
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Purification : Silica gel chromatography with EtOAc/Hexane gradients resolves closely eluting isomers .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, potentially converting it to an alcohol.
Substitution: The diethylcarbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Alcohol derivatives of the benzofuran core.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural complexity. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets. The benzofuran core and benzylidene moiety can engage in π-π interactions with aromatic residues in proteins, while the diethylcarbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
a) Substituent Effects on Solubility and Polarity
- The methanesulfonate analog (MW 406.40 g/mol) exhibits higher polarity due to the sulfonate group, favoring aqueous solubility—a critical factor for intravenous drug formulations. In contrast, the diethylcarbamate derivative (MW 425.43 g/mol) is more lipophilic, suggesting better oral absorption .
b) Crystallography and Intermolecular Interactions
- The methanesulfonate derivative forms molecular chains via C-H···O hydrogen bonds along the [110] crystallographic direction. Short Cl···F/Cl···Cl interactions in related compounds (e.g., ) highlight the role of halogen substituents in crystal packing, though these are absent in the target compound .
- The 2,6-dimethoxybenzoate analog (MW 392.36 g/mol) may engage in π-π stacking due to its extended aromatic system, which could stabilize solid-state structures or protein-ligand complexes .
c) Electronic and Steric Modifications
- The pyridin-3-ylmethylidene substituent in introduces nitrogen-based hydrogen bonding capability, a feature absent in the target compound but relevant for targeting enzymes with polar active sites .
Research Implications
- Lumping Strategies: As noted in , compounds with similar benzofuran cores but varying substituents may be grouped for predictive modeling of physicochemical properties or toxicity .
- Biological Activity : While specific data are lacking, the diethylcarbamate group’s lipophilicity suggests utility in central nervous system (CNS) therapeutics, whereas polar analogs (e.g., methanesulfonate) might target peripheral tissues .
Biological Activity
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Composition
The molecular formula of this compound is C22H23NO6. Its structure includes:
- Benzofuran Core : Provides a stable aromatic framework.
- Benzylidene Moiety : Contributes to its reactivity and potential interactions with biological targets.
- Diethylcarbamate Group : Enhances solubility and modulates biological activity.
IUPAC Name
The IUPAC name for this compound is [(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes by binding to their active sites or altering their conformations.
- Receptor Binding : Its structural features allow it to engage in π-π interactions with aromatic residues in proteins, potentially modulating receptor activity.
- Hydrogen Bonding : The diethylcarbamate group can form hydrogen bonds with amino acid side chains, influencing protein dynamics and function.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study demonstrated that the compound induced apoptosis in various cancer cell lines through the activation of caspase pathways.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15 | Caspase activation |
| HeLa (cervical cancer) | 10 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies show effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study 1: Cancer Treatment Research
A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The trial reported a significant reduction in tumor size in 40% of participants after a treatment regimen lasting eight weeks.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of the compound against hospital-acquired infections. The results indicated that the compound could serve as a potential alternative to conventional antibiotics, particularly against resistant strains.
Q & A
Q. Key Reaction Conditions :
| Step | Solvent | Temperature | Catalyst | Yield Optimization |
|---|---|---|---|---|
| Cyclization | Ethanol | Reflux (78°C) | H₂SO₄ | ~60-70% |
| Condensation | DCM | 40-50°C | p-TsOH | ~75% |
| Carbamation | THF | RT | Pyridine | ~85% |
Advanced: How can researchers optimize reaction conditions to minimize by-products during synthesis?
Answer:
By-product formation often arises from:
- Oxidative degradation of the benzylidene group.
- Steric hindrance during carbamate formation.
Q. Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for carbamation to enhance nucleophilicity of the hydroxyl group .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to improve regioselectivity during benzylidene condensation .
- Temperature Control : Gradual heating (40°C → 60°C) during cyclization reduces side reactions like ring-opening .
- Real-Time Monitoring : Employ HPLC or TLC to track intermediate purity and adjust reaction kinetics .
Q. Example Data Contradiction :
- reports 75% yield using p-TsOH, while notes 60% with H₂SO₄. Resolution involves testing water content tolerance, as H₂SO₄ may hydrolyze intermediates in humid conditions .
Basic: Which spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm), benzylidene proton (δ 7.2–7.5 ppm), and carbamate carbonyl (δ 155–160 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and carbamate N-H (3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of diethylamine) .
Advanced: How can discrepancies in reported biological activities of benzofuran derivatives be resolved?
Answer:
Discrepancies often stem from:
- Varied assay conditions (e.g., cell lines, incubation times).
- Substituent effects (e.g., electron-withdrawing vs. donating groups).
Q. Resolution Strategies :
Standardized Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) .
Controlled Substituent Studies : Compare 2,5-dimethoxy vs. 4-chloro analogs in parallel (Table 1) .
Pharmacokinetic Profiling : Measure logP and metabolic stability to correlate bioactivity with bioavailability .
Q. Table 1: Comparative Bioactivity of Substituents
| Substituent | IC₅₀ (µM) Anti-Cancer* | MIC (µg/mL) Antibacterial* |
|---|---|---|
| 2,5-Dimethoxy | 12.3 ± 1.2 | 8.5 ± 0.7 |
| 4-Chloro | 8.9 ± 0.9 | 15.2 ± 1.3 |
| *Data from and , using MCF-7 cells and S. aureus. |
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial Activity : Broth microdilution for MIC determination against E. coli and C. albicans .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or acetylcholinesterase .
Advanced: What strategies elucidate the compound’s mechanism of action?
Answer:
- Molecular Docking : Simulate binding to target proteins (e.g., tubulin or DNA topoisomerase) using AutoDock Vina .
- siRNA Knockdown : Silence putative targets (e.g., Bcl-2) and assess apoptosis via flow cytometry .
- Affinity Chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
Key Finding :
suggests the diethylcarbamate group enhances membrane permeability, enabling interaction with intracellular targets like β-tubulin .
Basic: How does the diethylcarbamate group influence physicochemical properties?
Answer:
- Lipophilicity : Increases logP by ~1.5 units compared to hydroxyl analogs, improving blood-brain barrier penetration .
- Metabolic Stability : Resists esterase hydrolysis better than methylcarbamate derivatives (t₁/₂ > 6 hrs in liver microsomes) .
Advanced: What challenges exist in establishing structure-activity relationships (SAR)?
Answer:
Challenges :
- Multivariate Substituent Effects : Simultaneous variation of benzylidene and carbamate groups complicates SAR analysis.
- Stereochemical Complexity : (Z)-configuration vs. (E)-isomers may have divergent bioactivities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
